molecular formula C10H9Cl2N3O3 B11836944 Acetamide, N-(5,6-dichloro-1,4-dihydro-2-quinazolinyl)-2,2-dihydroxy- CAS No. 875467-30-4

Acetamide, N-(5,6-dichloro-1,4-dihydro-2-quinazolinyl)-2,2-dihydroxy-

Cat. No.: B11836944
CAS No.: 875467-30-4
M. Wt: 290.10 g/mol
InChI Key: XMRNTIYFFUATMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(5,6-dichloro-1,4-dihydro-2-quinazolinyl)-2,2-dihydroxy- is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(5,6-dichloro-1,4-dihydro-2-quinazolinyl)-2,2-dihydroxy- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinazoline core, which is often derived from anthranilic acid or its derivatives.

    Acetamide Formation: The acetamide group is introduced by reacting the chlorinated quinazoline intermediate with acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 5,6-dichloro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Functionalized quinazoline derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.

Medicine

The compound’s derivatives are investigated for their potential use in treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(5,6-dichloro-1,4-dihydro-2-quinazolinyl)-2,2-dihydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a similar core structure.

    Dichloroquinazoline: A derivative with chlorine atoms at different positions.

    Hydroxyquinazoline: A derivative with hydroxyl groups at different positions.

Uniqueness

Acetamide, N-(5,6-dichloro-1,4-dihydro-2-quinazolinyl)-2,2-dihydroxy- is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

875467-30-4

Molecular Formula

C10H9Cl2N3O3

Molecular Weight

290.10 g/mol

IUPAC Name

N-(5,6-dichloro-1,4-dihydroquinazolin-2-yl)-2,2-dihydroxyacetamide

InChI

InChI=1S/C10H9Cl2N3O3/c11-5-1-2-6-4(7(5)12)3-13-10(14-6)15-8(16)9(17)18/h1-2,9,17-18H,3H2,(H2,13,14,15,16)

InChI Key

XMRNTIYFFUATMP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)NC(=N1)NC(=O)C(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.